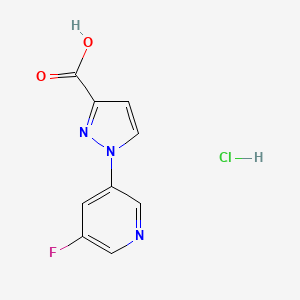

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride” is a fluorinated pyridine derivative . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structures

Researchers have focused on the synthesis and crystal structure analysis of pyrazole derivatives, including those related to 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride. The synthesized compounds, through condensation reactions and characterization by X-ray single crystal structure determination, have been explored for their structural properties and potential as ligands in coordination chemistry (Loh et al., 2013).

Antimicrobial Activity

A significant area of research involves evaluating the antimicrobial properties of pyrazole derivatives. Studies have synthesized various compounds and tested their efficacy against a range of bacterial and fungal strains. The results indicate that certain derivatives exhibit excellent to good antibacterial and antifungal activities, suggesting potential for development into antimicrobial agents (Mistry et al., 2016).

Antiviral and Antibacterial Properties

Further derivatives of pyrazole compounds have been synthesized and evaluated for their antibacterial activities. The findings demonstrate that specific synthesized compounds show promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in combating bacterial infections (Bildirici et al., 2007).

Inhibitor Studies

In the context of corrosion inhibition, bipyrazole derivatives have been studied for their efficacy in protecting mild steel in hydrochloric acid solution. These studies are pivotal in industrial applications where corrosion resistance is critical. The bipyrazole derivatives exhibit excellent inhibition efficiency, indicating their potential as effective corrosion inhibitors (Bouklah et al., 2020).

Material Science Applications

Pyrazole derivatives have also been investigated for their nonlinear optical properties, with certain compounds showing promising results for optical limiting applications. These studies contribute to the development of materials for photonic and optoelectronic devices (Chandrakantha et al., 2013).

Direcciones Futuras

Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry . Furthermore, the distribution, applications, and future development trends of fluorinated compounds are also outlined .

Propiedades

IUPAC Name |

1-(5-fluoropyridin-3-yl)pyrazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2.ClH/c10-6-3-7(5-11-4-6)13-2-1-8(12-13)9(14)15;/h1-5H,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZXMNAXGHYIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)C2=CC(=CN=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2631407.png)

![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)

![[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B2631412.png)

![3-[2-(Dimethylamino)ethylamino]-2-(methylamino)propanoic acid;trihydrochloride](/img/structure/B2631416.png)

![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2631424.png)

![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B2631427.png)

![Methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2631430.png)